molecular formula C9H18N2O B13500822 (1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine

(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine

Cat. No.: B13500822
M. Wt: 170.25 g/mol
InChI Key: ZMSZDQLBJORUFY-UHFFFAOYSA-N
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Description

(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydropyran ring fused to an azetidine ring, with a methanamine group attached to the azetidine ring. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the cyclization of 3-chloropropylamine with a suitable base.

    Coupling of the Rings: The tetrahydropyran and azetidine rings are then coupled using a suitable linker, such as methanamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Tetrahydro-2h-pyran-4-yl)pyrrolidin-3-yl)methanamine
  • (1-(Tetrahydro-2h-pyran-4-yl)piperidin-3-yl)methanamine

Uniqueness

(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

[1-(oxan-4-yl)azetidin-3-yl]methanamine

InChI

InChI=1S/C9H18N2O/c10-5-8-6-11(7-8)9-1-3-12-4-2-9/h8-9H,1-7,10H2

InChI Key

ZMSZDQLBJORUFY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CC(C2)CN

Origin of Product

United States

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